![molecular formula C13H13NS B13686515 2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
2-Methyl-3-[(phenylthio)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(phenylthio)methyl]pyridine is an organic compound with the molecular formula C13H13NS It is a derivative of pyridine, featuring a methyl group at the 2-position and a phenylthio group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(phenylthio)methyl]pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of down-flow vapor-phase reactors. These reactors utilize Ni-Co ferrite catalysts for the alkylation of pyridine with methanol, resulting in the formation of 2-, 3-methylpyridines, and 2,6-lutidine as major products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[(phenylthio)methyl]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phenylthio and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the phenylthio group to a sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the phenylthio group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfone derivatives, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
2-Methyl-3-[(phenylthio)methyl]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing groups.
Mécanisme D'action
The mechanism by which 2-Methyl-3-[(phenylthio)methyl]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in binding interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-(phenylthio)pyrazine: Similar structure but with a pyrazine ring instead of pyridine.
Pyridine, 3-methyl-2-phenyl-: Lacks the sulfur atom, which affects its reactivity and applications.
Uniqueness
2-Methyl-3-[(phenylthio)methyl]pyridine is unique due to the presence of both a methyl and a phenylthio group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H13NS |
|---|---|
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
2-methyl-3-(phenylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-12(6-5-9-14-11)10-15-13-7-3-2-4-8-13/h2-9H,10H2,1H3 |
Clé InChI |
KKDDTKJFBPVUHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


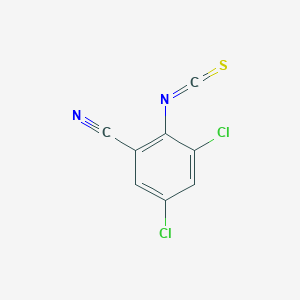

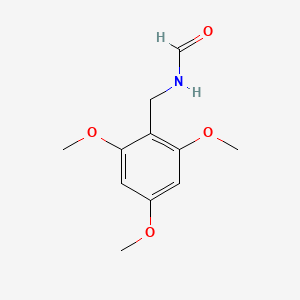
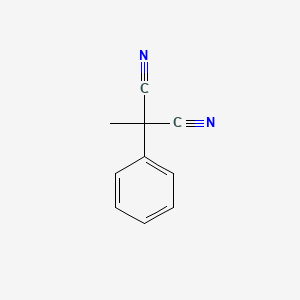
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)

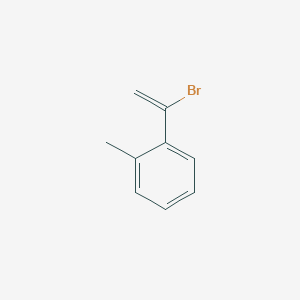
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)



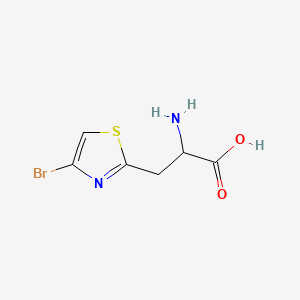
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
